4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide is a sulfonamide compound characterized by the presence of a naphthalene ring substituted with a sulfonamide group and a difluoroethoxy moiety. Sulfonamides are a class of compounds known for their antibacterial properties and have been widely utilized in medicinal chemistry. This particular compound's structure suggests potential applications in pharmaceuticals, particularly in targeting specific biological pathways.
The information regarding 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide can be sourced from various chemical databases and research articles that detail its synthesis, properties, and applications. Notable sources include PubChem and scientific literature focusing on sulfonamide derivatives and their biological activities.
This compound falls under the category of sulfonamides, which are organic compounds containing a sulfonamide functional group (-SO2NH2) attached to an aromatic or aliphatic moiety. Sulfonamides are further classified based on their antibacterial activity into two groups: antibacterial and non-antibacterial sulfonamides.
The synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2,2-difluoroethanol in the presence of a base. This method allows for the formation of the desired sulfonamide through nucleophilic substitution.
The molecular structure of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide consists of:
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide can participate in various chemical reactions typical for sulfonamides:
The reactivity of this compound is influenced by both the electron-withdrawing effects of the difluoroethoxy group and the electron-donating characteristics of the naphthalene system, which can modulate its interaction with biological targets.
The mechanism of action for compounds like 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide primarily involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation.
Studies have shown that modifications to the sulfonamide structure can affect potency and selectivity against different bacterial strains, indicating that structural variations play a crucial role in their pharmacological profiles.
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide has potential applications in:
The sulfonamide functional group (–SO₂NH₂) constitutes a privileged structural motif in drug design due to its multifaceted chemical biology and target versatility. Beyond their historical significance as antibacterial agents (e.g., sulfamethazine and sulfadiazine), sulfonamides demonstrate potent inhibitory activity against metalloenzymes like carbonic anhydrases, with applications spanning diuretics, antiglaucoma agents, and antiepileptics [6]. Modern developments have expanded their therapeutic relevance to immunometabolic disorders through targets such as fatty acid binding protein 4 (FABP4), where naphthalene-1-sulfonamide derivatives exhibit nanomolar affinity and significant in vivo efficacy in diabetic models [1]. The sulfonamide’s ability to act as a hydrogen-bond acceptor/donor and engage in electrostatic interactions enables precise binding pocket recognition, while its moderate acidity (pKa ~10-11) facilitates optimal ionization states under physiological conditions [6].
Table 1: Therapeutic Applications of Sulfonamide-Containing Pharmacophores
Sulfonamide Derivative | Primary Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Sulfadiazine | Dihydropteroate synthase | Anti-infective | Pyrimidine-linked arylamine |
Acetazolamide | Carbonic anhydrase | Glaucoma/Diuresis | Thiadiazole-fused sulfonamide |
BMS-309403 | FABP4 | Metabolic syndrome | Biaryl ether sulfonamide |
Naphthalene-1-sulfonamide (e.g., 16dk) | FABP4 | Diabetes/Atherosclerosis | Naphthalene core with aryl ether |
The 2,2-difluoroethoxy (–OCH₂CF₂H) group serves as a bifunctional modulator of pharmacokinetic and molecular recognition properties. Its introduction significantly enhances metabolic stability by replacing labile C–H bonds with stronger C–F bonds (BDE: C–F ~485 kJ/mol vs C–H ~420 kJ/mol), thereby reducing susceptibility to cytochrome P450-mediated oxidation [8]. Crucially, the difluoromethyl unit (–CF₂H) exhibits atypical hydrogen-bond donor strength ([A] ≈ 0.10), comparable to phenolic OH groups, enabling it to form stabilizing interactions with backbone carbonyls or side-chain acceptors in binding pockets [8]. This characteristic differentiates it from the sterically similar trifluoromethoxy group (–OCF₃), which lacks H-bond donor capability. Furthermore, the difluoroethoxy group strategically balances lipophilicity and polarity; for instance, replacing a methoxy with difluoroethoxy in anisole analogues reduces logD by >0.5 while maintaining or improving membrane permeability [8]. This "fluorine paradox" enables optimized blood-brain barrier penetration or tissue distribution profiles unattainable with non-fluorinated alkoxy chains.
Table 2: Physicochemical Properties of Ethoxy Modifiers
Substituent | H-Bond Acidity (A) | logP (Ph-X) | Conformational Preference | Metabolic Vulnerability |
---|---|---|---|---|
–OCH₃ | <0.01 | ~1.5 | Coplanar with aryl ring | High (O-demethylation) |
–OCF₃ | None | ~2.8 | Orthogonal to aryl ring | Low |
–OCH₂CF₂H | ~0.10 | ~2.4 | Semi-orthogonal | Very Low |
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide exists within a structurally convergent family of naphthalene sulfonamides demonstrating target promiscuity through strategic substituent variations. Notably, naphthalene-1-sulfonamide derivatives bearing 2-(aryl)ethoxy groups at C4 position (e.g., 16dk, 16do) function as potent FABP4 inhibitors (Kd < 100 nM), improving glucose homeostasis and reducing hepatic steatosis in db/db mice via PPARγ-independent pathways [1]. The compound’s isosteric relationship to isoquinoline sulfonamides (e.g., WO2024017858A1) further expands its relevance to neurological targets, including demyelination-associated receptors [4]. Patent literature reveals that replacing the naphthalene core with heteroaromatics (imidazo[1,2-a]pyridine) maintains sulfonamide bioactivity while altering target specificity toward kinase or CYP inhibition [5] [9]. Critically, the 2,2-difluoroethoxy group differentiates this analogue from earlier naphthalene sulfonamides with simple alkoxy chains, conferring enhanced in vivo stability without compromising the planar hydrophobic engagement surface essential for stacking interactions in FABP4’s binding cavity [1] [8].
Table 3: Pharmacological Profile of Naphthalene Sulfonamide Analogues
Compound | Target | Biological Effect | Structural Distinction |
---|---|---|---|
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide | FABP4 (putative) | Improved glucose/lipid metabolism (predicted) | Difluoroethoxy linker |
16dk (Naphthalene-1-sulfonamide) | FABP4 | ↓ Fasting glucose, ↑ insulin sensitivity | 2-(2,4-Difluorophenyl)ethoxy |
Isoquinoline-1-sulfonamide (WO2024017858A1) | Demyelination targets | Myelin sheath protection | Heterocyclic core expansion |
Imidazo[1,2-a]pyridine sulfonamide | Kinases/CYP17 | Antiproliferative/androgen modulation | Fused nitrogen heterocycle |
The structural evolution of naphthalene sulfonamides—particularly through fluorinated chain incorporation—demonstrates how minimal modifications can redirect therapeutic utility across metabolic, oncologic, and neurologic domains. 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide embodies this strategy, merging the proven target engagement capabilities of the sulfonamide group with the advanced physicochemical optimization afforded by modern fluorination techniques [1] [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7